molecular formula C14H16ClNO B1466272 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride CAS No. 1354951-68-0

3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride

Cat. No. B1466272
CAS RN: 1354951-68-0
M. Wt: 249.73 g/mol
InChI Key: KNWHTFLJVUPYBN-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride is a chemical compound with the CAS Number: 1354951-68-0 . It has a molecular weight of 249.74 . The IUPAC name for this compound is 3-(1-naphthylmethoxy)azetidine hydrochloride .


Molecular Structure Analysis

The InChI code for 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride is 1S/C14H15NO.ClH/c1-2-7-14-11(4-1)5-3-6-12(14)10-16-13-8-15-9-13;/h1-7,13,15H,8-10H2;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride is a powder that is stored at room temperature .

Scientific Research Applications

Neuroscience

3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride: has shown promise in neuroscience research, particularly in the study of neuroprotective agents. It has been investigated for its potential to protect brain tissues against ischemia/reperfusion injury, which is a type of brain damage that occurs when blood supply returns to the brain after a period of ischemia or lack of oxygen .

Pharmacology

In pharmacology, this compound is of interest due to its structural uniqueness and potential biological activity. It could serve as a lead compound for the development of new therapeutic agents, given its azetidine core, which is known for its reactivity and presence in various bioactive molecules .

Biochemistry

Biochemists may explore 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride for its interaction with biological macromolecules. Its potential effects on enzymatic activities, protein binding, and metabolic pathways are key areas of research, which could lead to insights into cellular processes and disease mechanisms .

Medicinal Chemistry

The compound’s role in medicinal chemistry is significant due to its structural framework, which is conducive to chemical modifications. This makes it a valuable scaffold for the synthesis of diverse medicinal agents, potentially leading to the discovery of new drugs .

Organic Synthesis

In organic synthesis, 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride can be utilized as a building block for constructing complex molecules. Its azetidine ring provides a reactive site for various transformations, enabling the synthesis of a wide range of chemical entities .

Analytical Chemistry

This compound could be used in analytical chemistry as a standard or reagent due to its well-defined structure and properties. It may be involved in method development for compound identification, quantification, and the study of reaction mechanisms .

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

While there is limited information on the future directions of research involving 3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride, azetidines are being increasingly studied for their potential applications in medicinal chemistry and drug discovery . The unique properties of azetidines make them valuable for various applications, such as drug synthesis and material science advancements.

properties

IUPAC Name

3-(naphthalen-1-ylmethoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c1-2-7-14-11(4-1)5-3-6-12(14)10-16-13-8-15-9-13;/h1-7,13,15H,8-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWHTFLJVUPYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC2=CC=CC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Naphthalen-1-ylmethoxy)azetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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